molecular formula C13H14N2O3 B13016100 Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B13016100
M. Wt: 246.26 g/mol
InChI Key: JSHXMQVAEDTPND-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic organic compound featuring a fused [3.2.0] ring system with two nitrogen atoms (3,6-diaza) and a ketone group at the 7-position. The benzyl ester at the 3-position enhances its solubility in organic solvents and serves as a protective group during synthesis.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c16-12-10-6-15(7-11(10)14-12)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)

InChI Key

JSHXMQVAEDTPND-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C(=O)OCC3=CC=CC=C3)NC2=O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Diazabicyclo[3.2.0]heptane Core

The bicyclic core is generally synthesized via intramolecular cyclization of suitably functionalized precursors containing nitrogen atoms. Common approaches include:

Introduction of the 7-oxo Group

The 7-oxo (ketone) functionality is introduced either by:

  • Oxidation of a corresponding hydroxyl precursor using mild oxidants to avoid ring cleavage.
  • Direct incorporation during ring formation if the precursor contains a keto group.

Benzyl Carboxylate Ester Formation

The benzyl ester at the 3-carboxylate position is typically installed by:

  • Esterification of the corresponding carboxylic acid intermediate with benzyl alcohol under acidic or coupling reagent conditions.
  • Alternatively, benzyl protection of the carboxyl group during earlier synthetic steps, followed by selective deprotection.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of diazabicyclic core Intramolecular cyclization, [2+2] cycloaddition Diazabicyclo[3.2.0]heptane intermediate
2 Oxidation Mild oxidants (e.g., PCC, Dess–Martin periodinane) Introduction of 7-oxo ketone group
3 Esterification Benzyl alcohol, DCC or acid catalysis Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing cyclization conditions (temperature, solvent, catalyst) is critical to maximize yield and minimize side products due to ring strain.
  • Stereochemistry Control: The bicyclic system’s stereochemistry is crucial for biological activity; thus, chiral catalysts or starting materials are often employed.
  • Protecting Groups: Use of amine protecting groups during synthesis prevents unwanted side reactions and facilitates selective functional group transformations.
  • Scalability: Some patents report scalable processes using continuous flow reactors to improve reproducibility and safety in handling reactive intermediates.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Starting materials Amino acid derivatives, aziridines, beta-lactams
Cyclization method Intramolecular [2+2] cycloaddition or ring contraction
Oxidation agents PCC, Dess–Martin periodinane, or similar mild oxidants
Esterification method DCC coupling with benzyl alcohol or acid catalysis
Solvents Dichloromethane, THF, or acetonitrile
Temperature range 0°C to reflux depending on step
Stereochemical control Chiral auxiliaries or catalysts

Chemical Reactions Analysis

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like benzeneseleninic anhydride and reducing agents specific to the desired transformation. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Medicinal Chemistry

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been studied for its potential therapeutic applications. Its structure is reminiscent of certain bioactive compounds that exhibit antimicrobial and anti-inflammatory properties.

Case Studies:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound may possess significant antimicrobial properties. For instance, a study demonstrated that modifications to the benzyl group can enhance the antibacterial efficacy against resistant strains of bacteria .
  • Anti-inflammatory Properties : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic formulations .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

Synthetic Methodologies:

  • Reactions with Diazomethane : this compound can be transformed using diazomethane to yield various methylated derivatives. This reaction pathway is valuable for creating compounds with modified biological activities .
  • Formation of Thiazepine Derivatives : The compound can also be used to synthesize thiazepine derivatives through cyclization reactions, which are important in developing new classes of pharmaceuticals .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Data Table: Structure-Activity Relationships

ModificationBiological ActivityReference
UnmodifiedModerate Antimicrobial
MethylatedEnhanced Antimicrobial
Thiazepine derivativeHigh Anti-inflammatory

Mechanism of Action

The mechanism of action of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s diazabicycloheptane structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with structurally related bicyclic compounds, focusing on substituents, heteroatoms, synthesis routes, and applications.

Structural Analogues with Varying Substituents
Compound Name Key Structural Features Synthesis Highlights Applications References
This compound 3,6-diaza, 7-oxo, benzyl ester Palladium-catalyzed coupling, HPLC purification Radioligand precursors, PET imaging
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate 3-aza, 6-oxo, tert-butyl ester Acid-catalyzed esterification Intermediate in antibiotic synthesis
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 3-aza, 7-oxa, benzyl ester Epoxidation of piperidine derivatives Epoxide ring-opening studies

Key Observations :

  • Substituent Effects : The benzyl ester in the target compound improves lipophilicity compared to the tert-butyl analogue, which may influence membrane permeability in biological systems .
  • Synthetic Routes : Palladium catalysis is critical for coupling aryl halides to the bicyclic core in radioligands , while tert-butyl esters are often introduced via acid-mediated protection .
Heteroatom Variations in the Bicyclic Core
Compound Name Heteroatoms Key Properties References
This compound 3,6-diaza Enhanced hydrogen bonding capacity
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 3-aza, 7-oxa Increased rigidity due to oxygen bridge
(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide 1-aza, 4-thia, 7-oxo Sulfur atom enhances β-lactamase resistance

Key Observations :

  • Diaza vs. Thia/Oxa : The 3,6-diaza system in the target compound provides dual coordination sites for metal binding, whereas thia-containing analogues (e.g., 4-thia) mimic penicillin structures and resist enzymatic degradation .
  • Biological Relevance: Thia-substituted bicyclics (e.g., Bonopen) exhibit antibiotic activity, while diaza derivatives are explored as radiotracers .
Functional Group Modifications and Bioactivity
Compound Name Functional Groups Bioactivity/Applications References
Methyl-6-[2-(diphenylmethylene)amino)-2-(4-hydroxyphenyl)acetamido]-2,2-dimethyl-5-oxo-1-thia-4-azabicyclo[3.2.0]heptane-3-carboxylate (L) Thia-azabicyclo, Schiff base Metal coordination (Co, Ni, Cu, Zn)
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Pyrrole-substituted Potential kinase inhibition

Key Observations :

  • Metal Coordination : The Schiff base ligand (L) forms octahedral complexes with transition metals, suggesting utility in catalysis or metallodrugs .
  • Ring Expansion : Compounds like tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate () show how increasing ring size alters steric and electronic profiles .

Biological Activity

Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a compound with significant potential in pharmacology, particularly due to its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1344687-93-9
  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol

This compound features a bicyclic structure that is crucial for its biological activity, particularly in modulating nAChRs, which are involved in various neurological processes.

This compound has been shown to act as a ligand for nAChRs, specifically the alpha4beta2 subtype. Research indicates that modifications to the bicyclic core and substituents can significantly impact binding affinity and agonist activity:

  • Binding Affinity : Compounds derived from this bicyclic framework exhibit varying affinities for nAChR subtypes based on their structural modifications.
  • Agonist Activity : Certain derivatives have demonstrated potent agonistic effects at the alpha4beta2 nAChR while being less active at other subtypes such as alpha3beta4, indicating selectivity that could be beneficial in therapeutic contexts .

Structure-Activity Relationship (SAR) Studies

SAR studies have identified key structural features that influence the biological activity of benzyl 7-oxo derivatives:

Substituent PositionEffect on Activity
5-position on pyridine ringModest impact on binding affinity
6-position (bromo/chloro/methyl)Increased binding affinities and functional activities
N-pyridinyl substitutionsVaried potency across nAChR subtypes

These findings suggest that specific modifications can enhance selectivity and efficacy, leading to the development of novel pharmacological agents targeting cholinergic systems.

Case Studies

  • Neuronal Nicotinic Receptor Ligands : A study synthesized several derivatives of the diazabicyclo framework and evaluated their binding affinities at different nAChR subtypes. Compounds with specific substitutions showed significantly improved potency at alpha4beta2 receptors compared to others .
  • Therapeutic Potential : The selectivity of certain benzyl 7-oxo derivatives for alpha4beta2 nAChRs suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is implicated.

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